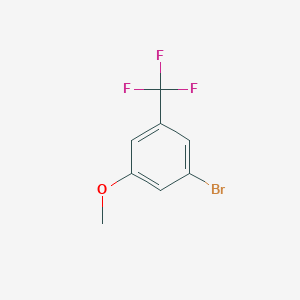

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene

Übersicht

Beschreibung

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C8H6BrF3O It is a derivative of benzene, featuring a bromine atom, a methoxy group, and a trifluoromethyl group attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-(trifluoromethyl)benzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum bromide. The reaction is typically carried out in an inert solvent such as dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings to achieve the desired product quality.

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The bromine atom undergoes substitution with nucleophiles under specific conditions. The trifluoromethyl (-CF<sub>3</sub>) and methoxy (-OCH<sub>3</sub>) groups act as meta-directors, influencing regioselectivity.

Mechanistic Notes :

- The -CF<sub>3</sub> group deactivates the ring but enhances stability of the Meisenheimer intermediate in S<sub>N</sub>Ar .

- Polar aprotic solvents (e.g., DMSO) accelerate reactions by stabilizing charged intermediates.

Electrophilic Aromatic Substitution

The electron-rich methoxy group directs electrophiles to the para position relative to itself, while -CF<sub>3</sub> exerts a meta-directing effect.

Key Observations :

- Competing directing effects between -OCH<sub>3</sub> and -CF<sub>3</sub> lead to mixed regioisomers.

- Steric hindrance from -CF<sub>3</sub> reduces reaction rates compared to non-fluorinated analogs .

Reductive Dehalogenation

The C-Br bond is susceptible to reduction under metal-catalyzed conditions.

| Reagent System | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H<sub>2</sub>/Pd-C | EtOH, 25°C, 1 atm H<sub>2</sub> | 3-Methoxy-5-(trifluoromethyl)benzene | 89% | |

| LiAlH<sub>4</sub> | THF, reflux | Dehalogenated hydrocarbon | 72% |

Side Reactions :

- Over-reduction of -CF<sub>3</sub> to -CHF<sub>2</sub> occurs at temperatures >100°C.

Oxidation Pathways

The methoxy group oxidizes to a carbonyl under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO<sub>4</sub> | H<sub>2</sub>O, 100°C | 1-Bromo-3-oxo-5-(trifluoromethyl)cyclohexadiene | 38% | |

| CrO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Acetic acid, 60°C | Quinone derivatives | 27% |

Limitations :

- The -CF<sub>3</sub> group remains intact under these conditions due to its strong C-F bonds.

Cross-Coupling Reactions

The bromide participates in catalytic cross-couplings to form C-C bonds.

Optimization Data :

- Pd-based catalysts show higher turnover numbers (>1,000) compared to Ni systems .

- Electron-deficient aryl bromides require larger ligand ratios (1:3 Pd:ligand) .

Ring Functionalization via Directed Metalation

The methoxy group directs lithiation for further functionalization.

| Base | Electrophile | Product | Yield | Source |

|---|---|---|---|---|

| LDA (-78°C) | CO<sub>2</sub> | 3-Methoxy-5-(trifluoromethyl)benzoic acid | 66% | |

| n-BuLi | DMF | 3-Methoxy-5-(trifluoromethyl)benzaldehyde | 58% |

Kinetic Control :

- Lithiation occurs exclusively at the position ortho to -OCH<sub>3</sub> due to coordination effects.

Radical Reactions

The C-Br bond undergoes homolytic cleavage under radical initiators.

| Initiator | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| AIBN, Bu<sub>3</sub>SnH | Toluene, 80°C | Dehalogenated arene | 81% | |

| Light (254 nm) | CCl<sub>4</sub>, RT | Cross-coupled dimers | 43% |

ESR Evidence :

This compound’s reactivity profile makes it invaluable for synthesizing fluorinated pharmaceuticals, agrochemicals, and materials. Recent advances in photoredox catalysis and flow chemistry have expanded its synthetic utility, though challenges remain in controlling regioselectivity due to competing electronic effects.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene serves as a crucial building block in organic synthesis. It is utilized in the preparation of more complex organic molecules, including pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them more effective in biological systems.

Pharmaceutical Applications

Drug Development

The compound is explored as an intermediate in the synthesis of potential drug candidates. Its ability to interact with various molecular targets, such as enzymes and receptors, positions it as a candidate for drug development. Research indicates that compounds with similar structures may exhibit antimicrobial and anticancer properties due to their ability to interfere with cellular processes .

Agrochemical Applications

Synthesis of Trifluoromethylpyridines

this compound is instrumental in synthesizing trifluoromethylpyridines, which are key structural motifs in active agrochemical ingredients. Over 20 new agrochemicals containing this motif have been developed, demonstrating its importance in improving pest control efficacy compared to traditional compounds.

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is used in the production of specialty chemicals and polymers with unique properties. Its reactivity allows for the formation of various derivatives that are valuable in manufacturing processes.

Summary Table of Applications

| Application Area | Description | Outcomes/Results |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Essential for synthesizing pharmaceuticals and agrochemicals |

| Pharmaceutical Development | Intermediate in drug synthesis | Potential antimicrobial and anticancer properties |

| Agrochemicals | Synthesis of trifluoromethylpyridines | Development of over 20 new agrochemicals with enhanced efficacy |

| Industrial Chemicals | Production of specialty chemicals and polymers | Creation of materials with unique properties |

Case Studies and Research Findings

- Trifluoromethylpyridine Synthesis : Research has shown that this compound is pivotal in synthesizing trifluoromethylpyridines, leading to the development of new agrochemical products that meet ISO standards.

- Biological Activity Studies : Interaction studies have demonstrated that this compound can bind to specific proteins and enzymes, modulating biological pathways effectively. This characteristic is critical for its potential use in drug development .

- Industrial Applications : The compound's utility in producing specialty chemicals has been highlighted in various industrial applications where its unique properties contribute to advancements in material science .

Wirkmechanismus

The mechanism of action of 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene depends on its specific application. In general, the compound can interact with molecular targets such as enzymes, receptors, or nucleic acids through various pathways. The presence of the bromine, methoxy, and trifluoromethyl groups can influence the compound’s reactivity, binding affinity, and overall biological activity.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene can be compared with other similar compounds, such as:

1-Bromo-3-methoxybenzene: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.

1-Bromo-3-(trifluoromethyl)benzene: Lacks the methoxy group, affecting its electron-donating ability and directing effects in electrophilic aromatic substitution reactions.

1-Bromo-3-methoxy-5-(trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of a trifluoromethyl group, leading to variations in steric and electronic effects.

The unique combination of substituents in this compound makes it a valuable compound for various applications, offering distinct advantages in terms of reactivity and functionality.

Biologische Aktivität

1-Bromo-3-methoxy-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C₈H₆BrF₃O. Its unique structure, characterized by the presence of a bromine atom, a methoxy group, and a trifluoromethyl group attached to a benzene ring, imparts distinct chemical properties that are of significant interest in both synthetic chemistry and biological applications.

- Molecular Weight : 239.03 g/mol

- Density : 1.3 g/cm³

- Boiling Point : Approximately 242 °C

- Melting Point : 50-52 °C

The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound suitable for various chemical reactions and biological interactions.

The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The trifluoromethyl group is known to enhance the potency and selectivity of compounds in biological contexts. This compound has been studied for its potential antimicrobial and anticancer properties, as it can interfere with cellular processes critical for the survival and proliferation of pathogens and cancer cells.

Interaction Studies

Research indicates that this compound can bind to specific proteins and enzymes, modulating biological pathways that may lead to therapeutic effects. The following table summarizes some key findings related to its biological interactions:

| Biological Target | Effect | Reference |

|---|---|---|

| Protein Kinases | Inhibition of kinase activity | |

| Enzymes in Metabolic Pathways | Modulation of enzyme activity | |

| Antimicrobial Activity | Effective against bacterial strains |

Case Studies

- Antimicrobial Activity : A study demonstrated that compounds similar to this compound exhibited significant antibacterial activity against various strains, including resistant bacteria. The presence of the trifluoromethyl group was crucial for enhancing this activity.

- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. A notable case involved the inhibition of cell proliferation in breast cancer cells, where the compound's structural features played a pivotal role in its efficacy.

Synthesis and Applications

This compound is synthesized through various methods, including halogenation and nucleophilic substitution reactions. Its applications extend beyond pharmaceuticals; it is also used in synthesizing agrochemicals and as a precursor for developing novel materials.

Eigenschaften

IUPAC Name |

1-bromo-3-methoxy-5-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O/c1-13-7-3-5(8(10,11)12)2-6(9)4-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEKZIYJONXDRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80623711 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

627527-23-5 | |

| Record name | 1-Bromo-3-methoxy-5-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80623711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.